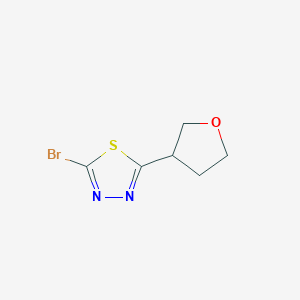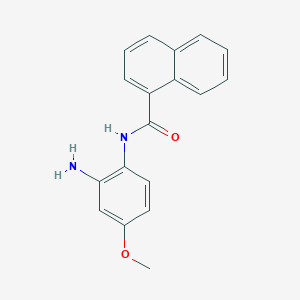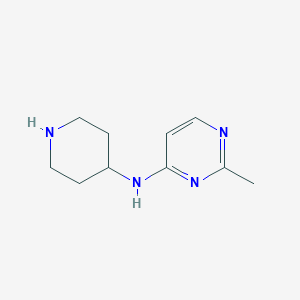
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Potential Antimicrobial Agents
Research on compounds structurally related to "4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide" has shown potential antimicrobial properties. A study involving synthesized compounds related to the quinazolinone and thiazolidinone families demonstrated in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Staphylococcus aureus, highlighting the potential of such compounds in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).
Anticancer and Fluorescent Properties
Another research direction involves the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which have shown promising cytotoxic activity against various cancer and non-malignant cell lines, as well as interesting fluorescent properties. This suggests the compound and its derivatives could be valuable in cancer research and diagnosis, providing tools for both therapeutic intervention and imaging (Funk et al., 2015).
Antifungal and Antibacterial Applications
Similarly, fluoroquinolone-based 4-thiazolidinones related to the compound have been synthesized and shown to exhibit antifungal and antibacterial activities. These findings indicate the potential utility of such compounds in treating infections, underscoring the versatility and therapeutic promise of quinoline derivatives (Patel & Patel, 2010).
Synthetic and Medicinal Chemistry
Further research into the synthetic pathways and regioselectivity of reactions involving 4-oxoquinolines offers insights into the chemical behavior and potential modifications to enhance biological activity or tailor compounds for specific applications. Studies exploring the N-ethylation reaction of related compounds have contributed to a deeper understanding of their synthetic versatility and potential for creating diverse therapeutic agents (Batalha et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s worth noting that the mode of action of a compound typically involves binding to its target, which can lead to changes in the target’s activity
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability and overall effectiveness
Result of Action
The effects would likely depend on the compound’s targets and mode of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other compounds . .
Eigenschaften
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-6-4-5-10(9-11)18-16(21)14-15(20)12-7-2-3-8-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWORCDIQBCYOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
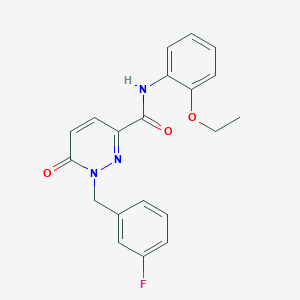
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2406287.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)

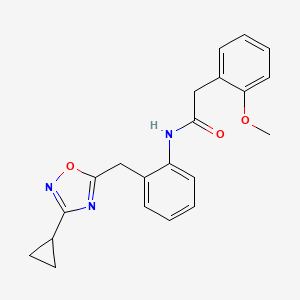
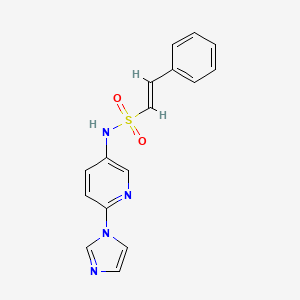
![2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406296.png)
